

Application Note: Quantification of C16-Ceramide in Tissues by LC-MS/MS

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| Compound of Interest | | |
|----------------------|--------------|-----------|
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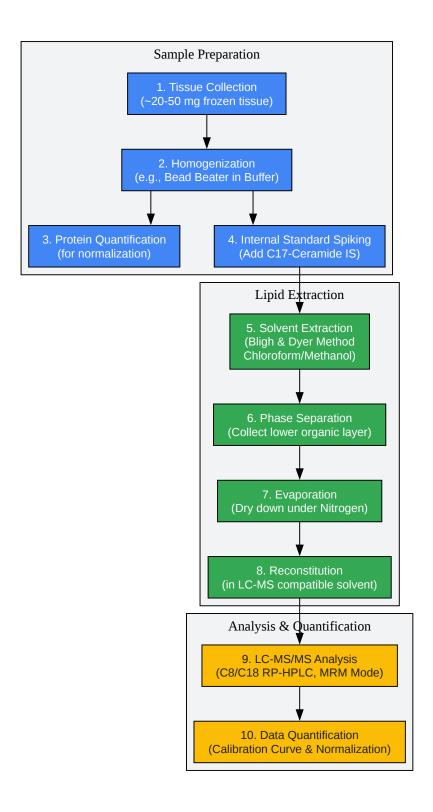
Audience: Researchers, scientists, and drug development professionals.

Abstract: Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1][2] Specifically, C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) has been identified as a key signaling molecule implicated in various pathological conditions such as cancer, insulin resistance, and neurodegenerative diseases.[2][3][4] Accurate quantification of C16-Ceramide in biological tissues is therefore essential for understanding its physiological functions and for the development of novel therapeutic strategies. This application note provides a detailed, validated protocol for the robust and sensitive quantification of C16-Ceramide in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward lipid extraction followed by reverse-phase chromatography and detection using Multiple Reaction Monitoring (MRM), ensuring high specificity and accuracy.[3]

Experimental Protocol

This protocol outlines the complete workflow from tissue preparation to data analysis for the quantification of **C16-Ceramide**.





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Caption: Overall experimental workflow for **C16-Ceramide** quantification.



Materials and Reagents

- Standards: C16-Ceramide (d18:1/16:0) and C17-Ceramide (d18:1/17:0) internal standard (IS).
- Solvents: LC-MS grade chloroform, methanol, water, and isopropanol.
- Buffers: 20 mM Tris pH 7.8 with protease/phosphatase inhibitors.[5]
- Homogenization: Ceramic beads and a bead beater homogenizer (e.g., FastPrep-24™).[6]
- Equipment: Centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

Tissue Homogenization

- Weigh approximately 20-50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads.[6][7]
- Add 500 μL of ice-cold homogenization buffer (e.g., 20mM Tris pH 7.8).[5] For soft tissues like the liver or brain, an automated homogenizer can be used; for harder tissues, a glass homogenizer may be required.[5]
- Homogenize the tissue using a bead beater (e.g., 2 cycles at 4.5 m/s for 40 seconds at 4°C).
 [6]
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.
- Transfer the supernatant to a new tube. Take a small aliquot (e.g., 10 μL) for protein concentration measurement (e.g., BCA or Bradford assay) which will be used for data normalization.[5][7]

Lipid Extraction (Bligh & Dyer Method)

- To a known volume of tissue homogenate (e.g., 100 μL), add the internal standard (C17-Ceramide) to a final concentration of ~50 ng/sample.[3][4]
- Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.[3][4]
- Vortex vigorously for 1 minute at 4°C.



- Induce phase separation by adding 0.5 mL of chloroform followed by 0.5 mL of water,
 vortexing briefly after each addition.[3]
- Centrifuge at 3,000 x g for 5 minutes to separate the layers.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.[8]
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μL of a suitable solvent, such as isopropanol/chloroform (1:1, v/v) or methanol, for LC-MS/MS analysis.[8]

LC-MS/MS Method

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.[3]

Liquid Chromatography Parameters

| Parameter | Condition | |
|------------------|--|--|
| Column | C8 or C18 Reverse-Phase (e.g., 2.1 x 150 mm, 5 μm)[3] | |
| Mobile Phase A | Water with 0.2% Formic Acid & 1 mM Ammonium Formate[9] | |
| Mobile Phase B | Methanol with 0.2% Formic Acid & 1 mM Ammonium Formate[9] | |
| Flow Rate | 0.4 - 0.5 mL/min[9][10] | |
| Injection Volume | 5 - 25 μL[3][9] | |
| Column Temp. | 50 - 60 °C[9][10] | |
| Gradient | 80% B (0-1 min), linear ramp to 99% B (1-7 min), hold at 99% B (7-16 min)[9] | |
| Run Time | ~21 minutes (can be optimized for faster throughput)[3] | |



Mass Spectrometry Parameters

The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for **C16-Ceramide** and the C17-Ceramide internal standard.

| Parameter | C16-Ceramide | C17-Ceramide (IS) |
|-----------------------|--------------------------------|--------------------------------|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion [M+H]+ | m/z 538.5 | m/z 552.5 |
| Product Ion | m/z 264.3 | m/z 264.3 |
| Dwell Time | ~20 ms | ~20 ms |
| Collision Energy (CE) | Optimized (Typically 25-35 eV) | Optimized (Typically 25-35 eV) |
| Source Temperature | 300 °C | 300 °C |
| Capillary Voltage | 4000 V[11] | 4000 V[11] |

Data Analysis and Quantification Calibration Curve

A calibration curve is constructed by analyzing a series of **C16-Ceramide** standards of known concentrations (e.g., 0.5 to 500 ng/mL), each spiked with a constant amount of the C17-Ceramide internal standard.[3] The ratio of the peak area of **C16-Ceramide** to the peak area of C17-Ceramide is plotted against the concentration of **C16-Ceramide**. A linear regression is applied to generate the calibration equation.[3][12]

Quantification in Samples

The peak areas for the endogenous **C16-Ceramide** and the spiked C17-Ceramide IS are integrated from the sample chromatograms. The peak area ratio is calculated and used to determine the concentration of **C16-Ceramide** in the sample from the calibration curve equation.[3] The final concentration is normalized to the initial tissue weight or the protein concentration of the homogenate (e.g., pmol/mg protein).

Method Performance



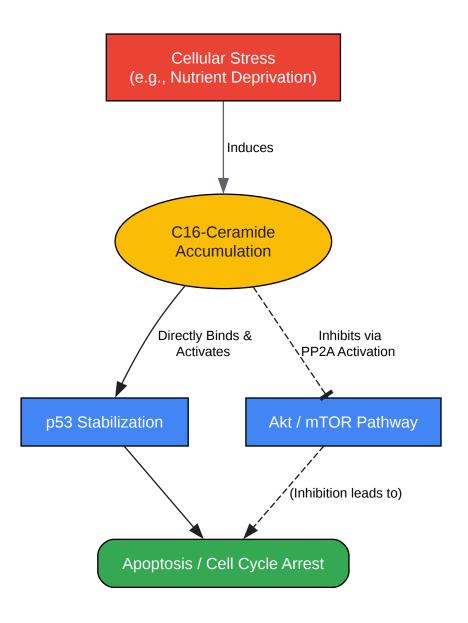
The performance of this LC-MS/MS method is characterized by its high sensitivity, precision, and accuracy.

| Validation Parameter | Typical Value | Reference |
|-------------------------------|----------------|-----------|
| Limit of Detection (LOD) | 0.2 - 5 fmol | |
| Limit of Quantification (LOQ) | 1.1 - 50 pg/mL | [3][4] |
| Linearity (R²) | > 0.99 | [3][12] |
| Recovery | 70 - 99% | [3][4] |
| Inter/Intra-Assay Precision | < 15% CV | [4] |

Biological Context: C16-Ceramide Signaling

C16-Ceramide is a central hub in cellular signaling, particularly in response to stress. It can be generated via multiple pathways and directly interacts with downstream effectors to regulate critical cellular outcomes. For instance, **C16-Ceramide** can activate protein phosphatases (like PP2A) which dephosphorylate and inactivate pro-survival kinases such as Akt, thereby inhibiting the mTOR pathway.[13][14] It has also been shown to directly bind to and stabilize the p53 tumor suppressor, leading to cell cycle arrest and apoptosis.[1]





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Caption: Simplified **C16-Ceramide** signaling pathways in stress response.

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References

- 1. researchgate.net [researchgate.net]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.ilabsolutions.com [content.ilabsolutions.com]
- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 7. Shotgun Lipidomics of Rodent Tissues [jove.com]
- 8. Sample Processing Methods for Lipidomics Research Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide signaling in cancer and stem cells PMC [pmc.ncbi.nlm.nih.gov]
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